molecular formula C19H23ClN2O4S B2392184 Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 312278-79-8

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B2392184
CAS No.: 312278-79-8
M. Wt: 410.91
InChI Key: LWSSHVLRHFRXIX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a piperidine ring, and various functional groups such as a formyl group, a chloro substituent, and an ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro and Formyl Groups: The chloro substituent can be introduced via a halogenation reaction, while the formyl group can be added through a formylation reaction using reagents such as Vilsmeier-Haack reagent.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through an amide coupling reaction, where piperidine is reacted with an acyl chloride derivative of the benzothiophene core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and other functional groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 7-chloro-6-formyl-2-amino-4,5-dihydro-1-benzothiophene-3-carboxylate: Lacks the piperidine ring, which may affect its biological activity.

    Ethyl 7-chloro-6-formyl-2-[(morpholin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate: Contains a morpholine ring instead of a piperidine ring, which can alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the piperidine ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-chloro-6-formyl-2-[(2-piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-2-26-19(25)15-13-7-6-12(11-23)16(20)17(13)27-18(15)21-14(24)10-22-8-4-3-5-9-22/h11H,2-10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSSHVLRHFRXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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